molecular formula C10H18O B13402224 1-Decyn-5-ol

1-Decyn-5-ol

Cat. No.: B13402224
M. Wt: 154.25 g/mol
InChI Key: WBYQQEXMUPBIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decyn-5-ol is an organic compound with the molecular formula C₁₀H₁₈O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its use in various chemical syntheses and industrial applications due to its unique structure and reactivity.

Preparation Methods

1-Decyn-5-ol can be synthesized through several methods. One common synthetic route involves the isomerization of 2-decyn-1-ol. The process typically requires a three-necked flask equipped with a magnetic stirring bar, a thermometer, a pressure-equalizing dropping funnel, and a condenser. The reaction mixture includes lithium, 1,3-diaminopropane, and potassium tert-butoxide. The mixture is stirred and heated in an oil bath at 70°C until the desired product is obtained .

Chemical Reactions Analysis

1-Decyn-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

1-Decyn-5-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of multi-substituted cyclopropanes. In biology, it serves as a precursor for the synthesis of bioactive molecules. In the medical field, it is involved in the development of pharmaceuticals. Industrially, it is used in the manufacture of fine chemicals, electroplating, and the perfumery industry .

Mechanism of Action

The mechanism of action of 1-Decyn-5-ol involves its reactivity due to the presence of the carbon-carbon triple bond. This triple bond makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the triple bond can be targeted by oxidizing agents to form carboxylic acids .

Comparison with Similar Compounds

1-Decyn-5-ol can be compared with other similar compounds such as 5-Decyn-1-ol and 5-Hexyn-1-ol. These compounds share the alkyne functional group but differ in their carbon chain length and position of the hydroxyl group. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

dec-1-yn-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h2,10-11H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYQQEXMUPBIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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